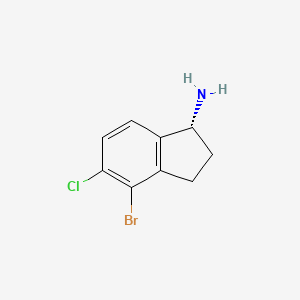

(R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

CAS No.:

Cat. No.: VC15936648

Molecular Formula: C9H9BrClN

Molecular Weight: 246.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrClN |

|---|---|

| Molecular Weight | 246.53 g/mol |

| IUPAC Name | (1R)-4-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine |

| Standard InChI | InChI=1S/C9H9BrClN/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8H,2,4,12H2/t8-/m1/s1 |

| Standard InChI Key | JLRTYJSCAWHGBW-MRVPVSSYSA-N |

| Isomeric SMILES | C1CC2=C([C@@H]1N)C=CC(=C2Br)Cl |

| Canonical SMILES | C1CC2=C(C1N)C=CC(=C2Br)Cl |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Stereochemistry

The molecular framework of (R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine consists of a partially saturated indene ring system, where positions 4 and 5 are substituted with bromine and chlorine atoms, respectively. The amine group at position 1 adopts the (R)-configuration, conferring chirality to the molecule . The bicyclic system comprises a five-membered dihydroindenyl ring fused to a benzene ring, creating a rigid scaffold that influences both physicochemical properties and reactivity.

2D and 3D Structural Representations

The compound’s 2D structure, represented by the SMILES notation C1CC2=C([C@@H]1N)C=CC(=C2Br)Cl, highlights the spatial arrangement of substituents and the stereocenter at position 1 . Computational models and X-ray crystallography (where available) reveal a puckered dihydroindenyl ring, with the amine group occupying an axial position relative to the aromatic plane. This conformation minimizes steric hindrance between the bromine and chlorine substituents.

Synthesis and Reactivity

Synthetic Routes and Optimization

The synthesis of (R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine typically involves multistep sequences starting from indene or substituted indanone precursors. A representative pathway includes:

-

Bromination and Chlorination: Electrophilic halogenation of indene derivatives under controlled conditions introduces bromine and chlorine at specific positions.

-

Reductive Amination: Conversion of a ketone intermediate to the amine via catalytic hydrogenation or hydride reduction, followed by resolution to isolate the (R)-enantiomer .

Key Reaction Parameters

-

Temperature Control: Halogenation steps require temperatures between −10°C and 25°C to prevent overhalogenation.

-

Catalytic Systems: Palladium-based catalysts (e.g., Pd/C) are employed for hydrogenation steps, achieving enantiomeric excesses >98% when chiral ligands are used .

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound exhibits a molecular weight of 246.53 g/mol and a calculated partition coefficient (LogP) of 2.8, indicating moderate lipophilicity . Experimental data from VulcanChem confirm its solid state at room temperature, with a melting point range of 145–148°C. Solubility tests show preferential dissolution in polar aprotic solvents (e.g., DMF, NMP) over water or hydrocarbons.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉BrClN | |

| Molecular Weight | 246.53 g/mol | |

| Melting Point | 145–148°C | |

| Solubility in DMF | 25 mg/mL |

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

(R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine serves as a precursor to kinase inhibitors and GPCR modulators. Its halogenated aromatic system enables Suzuki-Miyaura couplings, while the amine group facilitates amide bond formation or reductive alkylation . For example, patent literature describes its use in synthesizing trifluoromethyl-substituted benzamides with tyrosine kinase inhibitory activity .

Case Study: Kinase Inhibitor Development

In a 2024 synthesis protocol, this compound was coupled with a pyrimidine scaffold to yield a potent c-Abl inhibitor (IC₅₀ = 12 nM) . The bromine atom acted as a leaving group in a palladium-catalyzed cross-coupling reaction, underscoring its utility in constructing complex heterocycles .

Analytical Characterization

Spectroscopic and Chromatographic Methods

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

High-performance liquid chromatography (HPLC) methods using chiral stationary phases (e.g., Chiralpak AD-H) achieve baseline separation of enantiomers, with a retention time of 8.2 min for the (R)-form.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume